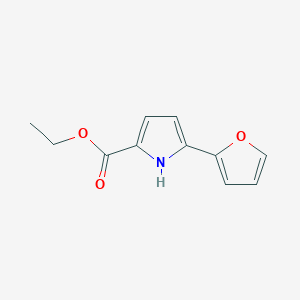
N-(3,3-difluorobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-difluorobutyl)benzamide (DFBA) is an organic compound that has been studied for its potential applications in various fields. It is a structural analog of N-butylbenzamide, a compound with a wide range of uses, including as a pharmaceutical intermediate, a solvent, and an insecticide. DFBA has been studied for its potential use as an insecticide, an antitumor agent, and an antimicrobial agent. It has also been investigated as a potential treatment for a variety of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Applications De Recherche Scientifique
N-(3,3-difluorobutyl)benzamide has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential use as an insecticide, an antitumor agent, and an antimicrobial agent. In addition, N-(3,3-difluorobutyl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(3,3-difluorobutyl)benzamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that N-(3,3-difluorobutyl)benzamide may act as an antioxidant, reducing the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
N-(3,3-difluorobutyl)benzamide has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress. In addition, N-(3,3-difluorobutyl)benzamide has been shown to have antifungal and antimicrobial effects.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using N-(3,3-difluorobutyl)benzamide in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Furthermore, the compound has a wide range of potential applications, making it a useful tool for researchers. However, the compound is not yet fully understood and its effects are still being studied, so there is a risk of unexpected side effects when using the compound in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the study of N-(3,3-difluorobutyl)benzamide. These include further investigation of the compound's mechanism of action, as well as its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, further research is needed to determine the optimal dosage and administration of the compound for different applications. Finally, further studies are needed to investigate the potential long-term side effects of N-(3,3-difluorobutyl)benzamide.
Méthodes De Synthèse
N-(3,3-difluorobutyl)benzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 3,3-difluorobutyric acid and benzamide. This reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces a white solid that can be purified by crystallization.
Propriétés
IUPAC Name |
N-(3,3-difluorobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-11(12,13)7-8-14-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDTRBTHYNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-difluorobutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

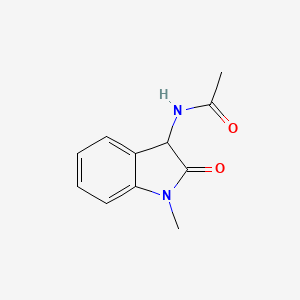
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)
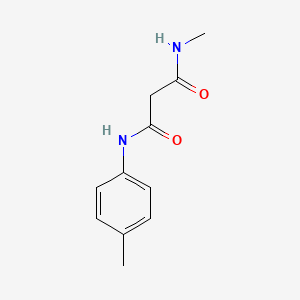
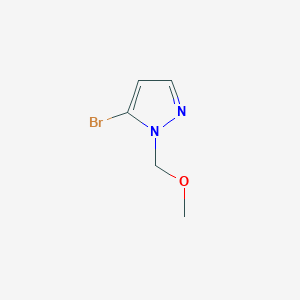
![3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazole]-5'-amine](/img/structure/B6603913.png)
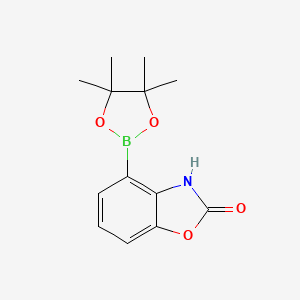
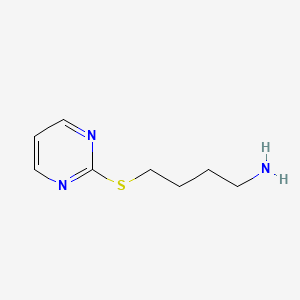


![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)


